molecular formula C17H17ClN2O B14790223 2-((4-Chlorophenyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one

2-((4-Chlorophenyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one

Cat. No.: B14790223
M. Wt: 300.8 g/mol
InChI Key: SPPYPZFPXNMMGG-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a chlorophenyl group, an amino group, and a dihydroisoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Final Compound: The final compound is obtained by coupling the chlorophenyl amine with the isoquinoline core under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group or the isoquinoline core.

    Reduction: Reduction reactions can target the carbonyl group or the aromatic rings.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, derivatives of this compound could be investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its aromatic structure.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one would depend on its specific application. For example, if it is used as a drug, its mechanism might involve binding to a specific receptor or enzyme, thereby modulating a biological pathway. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a nitrogen atom in the aromatic ring.

    Isoquinoline: The parent compound of the isoquinoline family.

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group, which may have similar chemical properties.

Uniqueness

The uniqueness of 2-((4-Chlorophenyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one lies in its combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

2-(4-chloroanilino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C17H17ClN2O/c18-15-5-7-16(8-6-15)19-11-17(21)20-10-9-13-3-1-2-4-14(13)12-20/h1-8,19H,9-12H2

InChI Key

SPPYPZFPXNMMGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CNC3=CC=C(C=C3)Cl

Origin of Product

United States

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